Goniotriol
Description
Context within Natural Products Chemistry and Drug Discovery
Natural products play a crucial role in drug discovery, with a significant percentage of approved drugs originating from or being inspired by natural sources. researchgate.netrsc.org The exploration of the chemical diversity found in plants, microorganisms, and marine organisms provides a continuous pipeline of potential lead compounds for various therapeutic areas. rsc.org Goniotriol fits into this context as a compound isolated from plants, specifically the Goniothalamus genus, which is being investigated for its biological activities. researchgate.netijpsjournal.com The study of this compound contributes to the broader field of natural products chemistry by identifying and characterizing novel compounds and to drug discovery by evaluating their potential therapeutic applications.
Overview of the Goniothalamus Genus as a Source of Bioactive Metabolites
The genus Goniothalamus, belonging to the Annonaceae family, is a notable source of secondary metabolites, including a variety of bioactive compounds. researchgate.netijpsjournal.comresearchgate.net This diverse genus is found in tropical Southeast Asia and has been recognized in traditional medicine for treating various ailments. ijpsjournal.com Research over the past five decades has led to the isolation of numerous compounds from Goniothalamus species, exhibiting a wide range of pharmacological properties. researchgate.net Among the prominent classes of compounds isolated are acetogenins, alkaloids, and styryl lactones. researchgate.netijpsjournal.com These compounds have demonstrated activities such as cytotoxicity, antibacterial, antifungal, and antiplasmodial effects. researchgate.netresearchgate.net this compound has been reported in several Goniothalamus species, including Goniothalamus amuyon, Goniothalamus griffithii, and Goniothalamus rongklanus, highlighting the genus as a source of this specific compound. nih.govinformaticsjournals.co.inplantaedb.com
Significance of Styryl Lactones in Biomedical Research
Styryl lactones are a significant group of secondary metabolites predominantly found in the Goniothalamus genus. researchgate.netresearchgate.net These compounds are characterized by a styryl group attached to a lactone ring. researchgate.net Styryl lactones have garnered considerable interest in biomedical research due to their interesting biological properties, particularly their antiproliferative activity against cancer cells. researchgate.netresearchgate.netnih.gov Studies suggest that the cytotoxic activity of styryl lactones is often associated with the induction of apoptosis in target cells. researchgate.netresearchgate.netnih.gov While cytotoxicity is a prominent characteristic, styryl lactones from Goniothalamus have also shown other activities, including antibacterial, antiplasmodial, and antimycobacterial effects. researchgate.netresearchgate.netnih.gov this compound, as a styryl lactone, contributes to the observed bioactivity of extracts from Goniothalamus species and is itself a subject of investigation for its potential therapeutic effects. researchgate.netinformaticsjournals.co.innih.gov
Detailed research findings on this compound and its related compounds from Goniothalamus species illustrate the biomedical significance of this class of natural products. For instance, this compound, isolated from the stems of Goniothalamus rongklanus, has demonstrated antibacterial activity against several bacterial strains, with minimum inhibitory concentrations (MIC) ranging from <0.16 to 0.6 mg/mL and minimum bactericidal concentrations (MBC) ranging from 0.3 to >5 mg/mL. informaticsjournals.co.in This marked the first report of the antibacterial activity of this compound. informaticsjournals.co.in
Further studies on Goniothalamus laoticus have shown that this compound, along with other styryl lactones and an alkaloid, exhibited antiplasmodial activity against Plasmodium falciparum, antimycobacterial activity against Mycobacterium tuberculosis, and cytotoxicity against several cancer cell lines (KB, BC1, NCI-H187, and MCF-7) with IC₅₀ values ranging from 0.4 to 22.7 μg/mL for the active compounds. nih.gov These findings underscore the potential of this compound and other styryl lactones from the Goniothalamus genus as lead compounds in the search for new therapeutic agents.
| Compound Name | Source Species | Reported Activity (Examples) | Relevant Data (Examples) | Reference |
|---|---|---|---|---|
| This compound | Goniothalamus rongklanus | Antibacterial | MIC: <0.16 - 0.6 mg/mL; MBC: 0.3 - >5 mg/mL against various strains | informaticsjournals.co.in |
| This compound | Goniothalamus laoticus | Antiplasmodial, Antimycobacterial, Cytotoxicity | Antiplasmodial IC₅₀: 7.9 μg/mL; Antimycobacterial MIC: 6.25 μg/mL; Cytotoxicity IC₅₀: 0.4 - 22.7 μg/mL (compounds 4-10) | nih.gov |
| Goniothalamin (B1671989) | Goniothalamus species | Anticancer, Antioxidant, Antiviral | Broad range of biological activities | ijpsjournal.comnih.gov |
| (+)-3-acetylaltholactone | Goniothalamus laoticus | Antiplasmodial, Cytotoxicity | Antiplasmodial IC₅₀: 2.6 μg/mL; Cytotoxicity IC₅₀: 0.4 - 22.7 μg/mL (compounds 4-10) | nih.gov |
| (+)-altholactone | Goniothalamus laoticus | Antiplasmodial, Antimycobacterial, Cytotoxicity | Antiplasmodial IC₅₀: 2.6 μg/mL; Antimycobacterial MIC: 6.25 μg/mL; Cytotoxicity IC₅₀: 0.4 - 22.7 μg/mL (compounds 4-10) | nih.gov |
This compound is a naturally occurring styrylpyrone that has attracted scientific interest due to its presence in various plant species, particularly within the Goniothalamus genus. Research has focused on its isolation from these botanical sources and the chromatographic methodologies employed for its purification.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDBKHWVKLXEE-WKSBVSIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H]([C@H]2[C@H](C=CC(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317251 | |
| Record name | (+)-Goniotriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96405-62-8 | |
| Record name | (+)-Goniotriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96405-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniotriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096405628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Goniotriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Natural Occurrence of Goniotriol
Botanical Sources and Distribution of Goniotriol-Producing Species
The Goniothalamus genus is a significant source of various secondary metabolites, including styrylpyrones like this compound. nih.govthescipub.com The distribution of this compound-producing species is concentrated in the tropical and subtropical regions of the world. thescipub.com
Goniothalamus giganteus as a Primary Source
Goniothalamus giganteus has been identified as a primary botanical source for the isolation of this compound. chemfaces.comnih.govacs.org this compound was first isolated from Goniothalamus sesquipedalis, and its presence in G. giganteus was later reported. acs.org Studies on the bark of Goniothalamus giganteus have led to the isolation of this compound. acs.org
Other Goniothalamus Species Yielding this compound
In addition to Goniothalamus giganteus, several other Goniothalamus species have been found to contain this compound. These include:
Goniothalamus laoticus: this compound has been isolated from the flowers of Goniothalamus laoticus. chemfaces.comnih.gov This species is traditionally used in northeastern Thailand. nih.govresearchgate.net
Goniothalamus boorneensis: Studies on Goniothalamus boorneensis have also resulted in the isolation of this compound. unimas.myums.edu.my
Goniothalamus rongklanus: this compound has been identified in the stems of Goniothalamus rongklanus. informaticsjournals.co.inresearchgate.netresearchgate.net This species is one of three new species determined in Thailand. thescipub.com
Other Goniothalamus species reported to contain this compound include Goniothalamus amuyon and Goniothalamus griffithii. nih.govplantaedb.comnih.gov
Here is a table summarizing some of the Goniothalamus species from which this compound has been isolated:
| Botanical Source | Part Used (if specified) | Reference |
| Goniothalamus giganteus | Bark, Stem, Leaf | chemfaces.comnih.govacs.org |
| Goniothalamus laoticus | Flowers | chemfaces.comnih.govresearchgate.net |
| Goniothalamus boorneensis | unimas.myums.edu.my | |
| Goniothalamus rongklanus | Stems | informaticsjournals.co.inresearchgate.netresearchgate.net |
| Goniothalamus amuyon | nih.govnih.gov | |
| Goniothalamus griffithii | Roots | nih.govnih.govplantaedb.comnih.gov |
| Goniothalamus sesquipedalis | acs.org |
Chromatographic Isolation and Purification Methodologies
The isolation and purification of natural compounds like this compound from complex plant extracts typically involve chromatographic techniques. researchgate.netcolumn-chromatography.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. cmfri.org.inresearchgate.net
Classical Column Chromatography Techniques
Classical column chromatography is a fundamental technique used for the fractionation and purification of crude plant extracts containing this compound. chemfaces.comresearchgate.netresearchgate.netfractioncollector.info This method involves packing a stationary phase (commonly silica (B1680970) gel) into a column and eluting the sample with a mobile phase, often a gradient of solvents with increasing polarity. column-chromatography.comcmfri.org.infractioncollector.info Fractions are collected based on the separation of compounds. fractioncollector.info Repeated column chromatography is often necessary to obtain pure compounds from complex mixtures. researchgate.netresearchgate.net This approach separates compounds based on differences in polarity, size, and other properties. column-chromatography.com
Advanced Chromatographic Approaches in this compound Isolation
More advanced chromatographic techniques are also employed to enhance the isolation and purification of this compound, particularly for achieving higher purity or separating compounds with similar properties. While specific details on advanced methods solely for this compound isolation are limited in the provided context, advanced techniques in natural product isolation include High-Performance Liquid Chromatography (HPLC), including preparative HPLC, and potentially hyphenated techniques like LC-MS for identification and purification monitoring. upsi.edu.myrotachrom.comnumberanalytics.com Preparative recycling HPLC, for instance, can be used to separate compounds with similar retention characteristics by repeatedly passing them through the column. upsi.edu.my These advanced methods offer improved resolution, sensitivity, and efficiency compared to classical methods. researchgate.netnumberanalytics.com
Chemical Synthesis and Stereochemical Investigations of Goniotriol
Total Synthesis Strategies of Goniotriol
Total synthesis approaches to this compound have employed diverse methodologies to construct its complex molecular architecture. These strategies often involve the formation of the six-membered lactone ring and the precise installation of the dihydroxy-phenylethyl side chain with defined relative and absolute configurations indiamart.comdsmz.deuni.lunih.govchem960.comresearchgate.netacs.orgchemfaces.comnih.gov.
One approach involves the use of a masked tetrol intermediate, which contains an alkene tether and four adjacent hydroxyl groups. The key sequence in this strategy includes a hydroxy-directed lactonization via alkene oxidation, followed by further transformations to yield the styryl lactone framework acs.orgchemfaces.comfigshare.com. Another method utilizes a Pd-catalyzed carbonylation reaction as a key step for forming the lactone ring researchgate.netdntb.gov.uadntb.gov.uagrafiati.comrsc.orgmdpi.com. Diastereoselective reduction of an ynone intermediate is also a crucial step in some syntheses researchgate.netrsc.org.
Stereoselective and Enantioselective Approaches
Stereoselective and enantioselective synthesis are paramount in this compound synthesis to obtain the desired stereoisomer. Several strategies have focused on controlling the configuration of the chiral centers within the molecule indiamart.comuni.lunih.govchem960.comchemfaces.comguidetopharmacology.orgrsc.org.
Asymmetric epoxidation, such as the Sharpless asymmetric epoxidation of cinnamyl alcohol, has been employed to establish the initial stereochemistry clockss.org. Chiral starting materials, including sugars and tartaric acid derivatives, have also served as chirons to guide the stereochemical outcome of the synthesis acs.orgchemfaces.comnih.govfigshare.comclockss.org. Catalytic asymmetric hetero-Diels-Alder reactions combined with allylboration have been utilized in stereoselective syntheses of this compound and related styryl lactones researchgate.netuniv-amu.fr. Diastereoselective reactions, such as diastereoselective reductions, play a vital role in setting specific configurations researchgate.netrsc.org.
Key Synthetic Intermediates and Reaction Sequences
The synthesis of this compound often relies on key synthetic intermediates and specific reaction sequences to build the molecular structure with the correct stereochemistry indiamart.comchem960.comresearchgate.netnih.govguidetopharmacology.org.
D-(-)-Tartaric Acid Derivations: D-(-)-Tartaric acid (PubChem CID: 439655) has been used as a chiral starting material. indiamart.comacs.orgchemfaces.comnih.govfigshare.comfishersci.cafishersci.cafigshare.comsigmaaldrich.comarkat-usa.org Derivatives of D-(-)-tartaric acid can be elaborated through a series of reactions, including selective Grignard additions and stereoselective reductions, to yield intermediates containing the necessary carbon framework and hydroxyl groups with controlled stereochemistry acs.orgchemfaces.comnih.govfigshare.com.
D-Glucose Chiron: D-Glucose (PubChem CID: 5793, 107526) has also been utilized as a chiral building block dsmz.deuni.lunih.govguidetopharmacology.orgfishersci.ca. Approaches starting from D-glucose derivatives can involve transformations to construct the lactone ring and incorporate the styryl portion with the desired stereochemical relationships rsc.org.
Pd-Catalyzed Carbonylation: Palladium-catalyzed carbonylation is a significant reaction sequence used to form the δ-lactone ring in this compound synthesis researchgate.netdntb.gov.uadntb.gov.uagrafiati.comrsc.orgmdpi.com. This reaction typically involves a halo alcohol precursor and carbon monoxide in the presence of a palladium catalyst.
Diastereoselective Reductions: Diastereoselective reduction reactions are crucial for establishing the correct stereochemistry of hydroxyl-bearing carbons. For example, the diastereoselective reduction of ynone intermediates using catalysts like the (R)-CBS catalyst and borane (B79455) dimethyl sulfide (B99878) complex has been reported researchgate.netrsc.org.
Here is a table summarizing some key intermediates and reactions:
| Intermediate/Reaction Type | Role in Synthesis | Examples/Details |
| D-(-)-Tartaric Acid Derivatives | Chiral starting material to establish stereochemistry. | Used to prepare masked tetrols via Grignard additions and stereoselective reductions. acs.orgchemfaces.comnih.govfigshare.com |
| D-Glucose Chiron | Chiral building block. | Used in stereoselective routes to construct the lactone and side chain. rsc.org |
| Pd-Catalyzed Carbonylation | Formation of the δ-lactone ring. | Involves halo alcohol precursors, CO, and a Pd catalyst. researchgate.netdntb.gov.uadntb.gov.uagrafiati.comrsc.orgmdpi.com |
| Diastereoselective Reductions | Setting stereochemistry of hydroxyl groups. | Reduction of ynone intermediates using specific catalysts (e.g., CBS catalyst, BH₃·DMS). researchgate.netrsc.org |
| Masked Tetrol | Common intermediate with alkene tether and four hydroxyl groups. | Undergoes hydroxy-directed lactonization and further elaboration. acs.orgchemfaces.comfigshare.com |
| γ-Phenyl-γ-hydroxy butyramide | Obtained from tartaric acid derivatives, used to prepare masked tetrol. acs.orgchemfaces.com | Prepared from the bis-dimethylamide of tartaric acid. acs.orgchemfaces.com |
| (Z)-methyl 4,6-O-isopropylidene... | Intermediate in synthesis from D-glycero-D-gulo-heptono-γ-lactone. rsc.org | Converted to a δ-lactone precursor of this compound. rsc.org |
| (2R)-methoxy(phenyl)-acetaldehyde | Chiral aldehyde used in hetero-Diels-Alder/allylboration approaches. researchgate.net | Leads to products as single stereoisomers in double-diastereoselective reactions. researchgate.net |
| γ-lactone intermediate (−)-7 | Derived from a chromium complex, transformed to δ-lactone intermediate (−)-11. acs.orgacs.org | Versatile intermediate for stereoselective syntheses of six-membered lactone styryllactones. acs.orgacs.org |
| δ-lactone intermediate (−)-11 | Key intermediate for synthesizing δ-lactone styryllactones including this compound. acs.orgacs.org | Obtained from γ-lactone intermediate (−)-7. acs.orgacs.org |
Synthetic Pathways for this compound Analogues and Dimerization Studies
Synthetic efforts have also extended to the preparation of this compound analogues and related styryl lactones dsmz.dersc.org. These syntheses often build upon the strategies developed for this compound itself, with modifications to introduce different substituents or alter the core structure.
For instance, stereoselective syntheses of analogues like 8-acetylthis compound have been achieved rsc.orgacs.orgacs.org. These syntheses may utilize similar key intermediates and reaction sequences but diverge at later stages to incorporate specific functional groups. The synthesis of other styryl lactones found in Goniothalamus species, such as goniopypyrone (B237973) and goniodiol, often shares common intermediates or synthetic strategies with this compound synthesis, highlighting the versatility of these routes researchgate.netacs.orgfigshare.comresearchgate.netdntb.gov.uadntb.gov.uagrafiati.comrsc.orgclockss.orguniv-amu.frarkat-usa.orgacs.orgacs.orgnih.govacs.org.
Stereochemical Elucidation in Synthetic Products
Confirming the stereochemistry of synthetic this compound and its analogues is critical to ensure that the desired stereoisomer has been obtained indiamart.complantaedb.comsuprabank.org. Various analytical techniques are employed for stereochemical elucidation.
X-ray crystallographic analysis has been used to confirm the structure and absolute configuration of synthetic intermediates and products rsc.org. Comparison of spectroscopic data (e.g., NMR, optical rotation) of synthetic samples with those of natural this compound is also a common method for confirming identity and stereochemistry indiamart.com. For example, the absolute configuration of 8-acetylthis compound has been confirmed by synthesizing both the natural product and its enantiomer from a chiral starting material clockss.org.
The PubChem database provides computed stereochemical information for this compound, indicating its defined configuration chem960.comnih.gov. The IUPAC name for this compound is provided as (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one, which explicitly defines the stereochemistry at each chiral center nih.gov.
Molecular Mechanisms of Biological Activities of Goniotriol
Insights into Antiproliferative and Cytotoxic Mechanisms
Styryl lactones, including goniotriol, are known for their antiproliferative activity against cancer cells. researchgate.net This cytotoxicity appears to be relatively specific to cancer cells, with insignificant effects reported on normal cells. researchgate.net
Cell-Based Research Models for Cytotoxicity Evaluation
This compound has been evaluated for its cytotoxic effects using a variety of cancer cell lines. Studies have shown that this compound exhibits cytotoxicity against cell lines such as KB, BC1, NCI-H187, and MCF-7, with reported IC₅₀ values ranging from 0.4 to 22.7 µg/mL. researchgate.netchemfaces.comnih.gov Other cell lines used in the evaluation of Goniothalamus extracts containing this compound or related styryl lactones include P-388, HT 29, HepG2, and LU-1. medchemexpress.cominformaticsjournals.co.inresearchgate.netnih.gov
Here is a summary of reported cytotoxicity data for this compound against specific cell lines:
| Cell Line | IC₅₀ Range (µg/mL) | Source |
| KB | 0.4 - 22.7 | researchgate.netchemfaces.comnih.gov |
| BC1 | 0.4 - 22.7 | researchgate.netchemfaces.comnih.gov |
| NCI-H187 | 0.4 - 22.7 | researchgate.netchemfaces.comnih.gov |
| MCF-7 | 0.4 - 22.7 | researchgate.netchemfaces.comnih.gov |
| P-388 | <4 - 1.38 | medchemexpress.cominformaticsjournals.co.inresearchgate.net |
| HT 29 | <4 - 4.89 | medchemexpress.cominformaticsjournals.co.inresearchgate.net |
| HepG2 | Not specified | nih.gov |
| LU-1 | Not specified | |
| A-549 | >10 - 4.12 | medchemexpress.com |
| HL-60 | 2.31 | medchemexpress.com |
Note: IC₅₀ values can vary depending on the specific study, experimental conditions, and source of the compound.
Apoptosis Induction Pathways
A significant body of evidence suggests that the antiproliferative activity of styryl lactones, including this compound, is associated with the induction of apoptosis in target cells. researchgate.netnih.gov While the precise premitochondrial mechanism for all Goniothalamus styryl-lactones remains an area of research, current understanding suggests that these compounds can activate caspase enzymatic cascades. nih.govsemanticscholar.org This activation may occur via a loss of mitochondrial transmembrane potential, leading to the release of mitochondrial cytochrome c. nih.govijpsr.com The activation of caspases, specifically caspases 3, 6, 7, and 9, is indicative of apoptosis induction. nih.gov
Cellular Targets and Signaling Cascades Involved
The molecular targets and signaling cascades involved in the cytotoxic effects of Goniothalamus styryl-lactones, which include this compound, are being investigated. Possible mechanisms involve the modulation of protein kinases and the activation of the TRAIL receptors/Bax pathway. nih.govsemanticscholar.org It is hypothesized that styryl-lactones might interact with cellular kinases, leading to kinase-mediated TRAIL-induced apoptosis. nih.gov This process could involve the stimulation of TRAIL-induced translocation of Bax from the cytosol to the mitochondria, resulting in the release of cytochrome c and subsequent activation of caspases. nih.govsemanticscholar.org
Antimicrobial Research Perspectives
This compound has also shown promise in antimicrobial research, exhibiting activity against both mycobacteria and various bacteria. researchgate.netinformaticsjournals.co.inunimas.mycymitquimica.comchem960.com
Studies on Antimycobacterial Activity
This compound has demonstrated antimycobacterial activity, specifically against Mycobacterium tuberculosis. researchgate.netchemfaces.comnih.govcymitquimica.comchemfaces.comambeed.cn Studies have reported a Minimum Inhibitory Concentration (MIC) of 100 µg/mL for this compound against Mycobacterium tuberculosis. chemfaces.comnih.govcymitquimica.comchemfaces.comambeed.cn
Investigations into Antibacterial Spectrum and Efficacy
Research has explored the antibacterial spectrum and efficacy of this compound against several bacterial species. This compound has been reported to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netinformaticsjournals.co.inresearchgate.netresearchgate.net
Studies have evaluated this compound against the following bacterial strains:
Staphylococcus aureus researchgate.netinformaticsjournals.co.inresearchgate.netresearchgate.net
Enterobacter aerogenes informaticsjournals.co.inresearchgate.netajol.info
Escherichia coli (including E. coli 0157: H7, ETEC, and EPEC strains) informaticsjournals.co.inresearchgate.netajol.infoijpsjournal.comekb.egtaylorandfrancis.com
Proteus mirabilis informaticsjournals.co.inresearchgate.netekb.eg
Salmonella typhimurium informaticsjournals.co.inresearchgate.netresearchgate.netajol.infoekb.egtaylorandfrancis.com
Shigella flexneri informaticsjournals.co.inresearchgate.netresearchgate.netajol.infotaylorandfrancis.com
Vibrio cholera informaticsjournals.co.inresearchgate.net
This compound has been described as an effective antibacterial agent, with reported MIC values in the range of <0.16 to 0.6 mg/mL and Minimum Bactericidal Concentration (MBC) values ranging from 0.3 to >5 mg/mL against the tested strains. informaticsjournals.co.inresearchgate.netresearchgate.net The antibacterial activity of this compound has been a subject of research, with some reports highlighting it as a first-time finding. informaticsjournals.co.inresearchgate.netresearchgate.netresearchgate.net
Here is a table summarizing the reported antibacterial efficacy of this compound:
| Bacterial Species | MIC Range (mg/mL) | MBC Range (mg/mL) | Source |
| Staphylococcus aureus | <0.16 - 0.6 | 0.3 - >5 | informaticsjournals.co.inresearchgate.netresearchgate.net |
| Enterobacter aerogenes | <0.16 - 0.6 | 0.3 - >5 | informaticsjournals.co.inresearchgate.netresearchgate.net |
| Escherichia coli | <0.16 - 0.6 | 0.3 - >5 | informaticsjournals.co.inresearchgate.netresearchgate.net |
| Proteus mirabilis | <0.16 - 0.6 | 0.3 - >5 | informaticsjournals.co.inresearchgate.netresearchgate.net |
| Salmonella typhimurium | <0.16 - 0.6 | 0.3 - >5 | informaticsjournals.co.inresearchgate.netresearchgate.net |
| Shigella flexneri | <0.16 - 0.6 | 0.3 - >5 | informaticsjournals.co.inresearchgate.netresearchgate.net |
| Vibrio cholera | <0.16 - 0.6 | 0.3 - >5 | informaticsjournals.co.inresearchgate.netresearchgate.net |
Note: MIC and MBC values can vary depending on the specific study and experimental conditions.
Anti-Infective Research Aspects
Natural products are a significant source of anti-infective drugs, with a large percentage of approved anti-infective drugs having been derived from or inspired by natural sources. ucl.ac.uk Styryl lactones, including this compound, have been investigated for their potential against various infectious agents. researchgate.netresearchgate.net
Research on Antiplasmodial Action (e.g., Plasmodium falciparum)
Malaria, caused by Plasmodium protozoa, particularly the highly virulent Plasmodium falciparum, remains a significant global health issue, exacerbated by the spread of drug resistance. malariaworld.orgacs.orgnih.gov This has driven the urgent need for the discovery of new antimalarial compounds. nih.gov
Research has indicated that this compound exhibits antiplasmodial activity against Plasmodium falciparum. One study reported an IC₅₀ value of 2.6 µg/mL against Plasmodium falciparum. chemfaces.com The IC₅₀ represents the half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of parasite growth in vitro.
Several studies focus on testing compounds against different strains of P. falciparum, including chloroquine-sensitive (e.g., D10, 3D7) and chloroquine-resistant (e.g., W2, Dd2) strains to assess their potential against drug-resistant malaria. nih.govmdpi.com For instance, studies on other compounds have shown varying antiplasmodial effects against these different strains. nih.govmdpi.com
While specific detailed research findings on the molecular mechanism of this compound's antiplasmodial action were not extensively detailed in the search results, styryl lactones from the Goniothalamus genus have been broadly recognized for their antimalarial properties. researchgate.net Further research is needed to fully elucidate the specific targets and pathways affected by this compound within the Plasmodium falciparum parasite.
Exploration of Anti-HIV-1 Reverse Transcriptase Inhibition
Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme in the HIV life cycle, responsible for converting the viral RNA genome into double-stranded DNA. openaccesspub.orgmdpi.com Due to its essential role, HIV-1 RT is a primary target for antiretroviral drug development. openaccesspub.orgmdpi.comnih.gov Currently, approved inhibitors target either the DNA polymerase activity (Nucleoside/Nucleotide Reverse Transcriptase Inhibitors - NRTIs) or bind to a different site to inhibit polymerase activity (Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs). openaccesspub.orgmdpi.comnih.govnih.gov However, the emergence of drug resistance necessitates the search for new inhibitors, including those targeting other aspects of RT activity, such as the ribonuclease H (RNase H) domain, which is not targeted by currently approved drugs. mdpi.commdpi.com
Studies on HIV-1 RT inhibitors often involve evaluating their binding affinity and mechanism of action, including whether they act as NRTIs or NNRTIs, or inhibit the RNase H activity. mdpi.comnih.govnih.govekb.eg Molecular docking studies are frequently employed to understand the interaction of potential inhibitors with the active sites of HIV-1 RT. openaccesspub.orgmdpi.comekb.egresearchgate.net
Further research is required to fully characterize the inhibitory profile of this compound against HIV-1 RT, including its specific target site on the enzyme and its potency compared to known inhibitors.
Goniotriol Derivatives and Analogues: Synthesis and Functional Exploration
Design and Synthesis of Novel Goniotriol Derivatives
The synthesis of this compound and its analogues has been a subject of significant research, driven by their promising biological activities. Several stereoselective total synthesis routes have been developed for this compound and related styryl lactones such as goniofufurone, goniopypyrone (B237973), goniodiol, altholactone (B132534), and etharvensin nih.govnih.govnih.gov. These synthetic strategies often employ chiral building blocks derived from readily available starting materials like tartaric acid or D-glucose, allowing for control over the stereochemistry of the final products nih.govnih.govnih.gov.
Key synthetic methodologies utilized in the construction of the this compound core and its analogues include Pd-catalyzed carbonylation, diastereoselective reduction of ynones, aldol (B89426) reactions, epoxidation, and stereospecific epoxide opening nih.govnih.govnih.govnih.gov. For instance, a stereoselective synthesis of (+)-goniotriol and other styryl lactones was achieved from a common intermediate derived from D-(-)-tartaric acid, utilizing a masked tetrol approach involving hydroxy-directed lactonization via alkene oxidation nih.gov. Another approach involved diastereoselective and enantioselective aldol reactions followed by epoxidation and epoxide opening to synthesize compounds like (±)-5-epi-OBn-Goniotriol .
Beyond the synthesis of naturally occurring analogues, researchers have designed and synthesized novel derivatives to explore the impact of structural modifications on biological activity. One study reported the enantioselective synthesis of a novel styryl lactone analogue of 9-deoxygoniopypyrone (B162313) where the phenyl functional group was replaced with an allyl group nih.gov. Analogues of nostoclide lactones, structurally related to styryl lactones, have also been synthesized and evaluated for cytotoxic activity nih.gov. These synthetic efforts provide access to a chemical space around the this compound scaffold, enabling systematic investigation of structure-activity relationships.
Comparative Biological Activity Assessment of Analogues
This compound and its analogues exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being a prominent feature uni.lunih.govresearchgate.net. Studies have assessed the cytotoxic potential of this compound and its derivatives against cell lines including P-388, KB, MCF-7, A549, Hek 293, ASK, HL-60, HCT-8, SF295, MDA-MB-435, HT 29, and CL nih.govuni.lunih.govchem960.com.
Comparative studies have highlighted how structural variations among styryl lactones influence their biological potency. For example, the configuration at C6, the presence or absence of a hydroxyl group at C5, and modifications to the aromatic ring have been shown to impact cytotoxic activity nih.govuni.lu. The lactone ring itself is considered essential for this activity uni.lu.
Beyond cytotoxicity, this compound and its analogues have demonstrated other bioactivities. This compound has shown antiplasmodial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis nih.gov. It has also been reported to possess antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli chem960.com. Molecular docking studies have indicated that this compound, goniodiol, and 8-acetylthis compound can interact with the catalytic dyad of plasmepsin II, a key enzyme in the malaria parasite, suggesting their potential as antimalarial agents chem960.com.
Comparative biological activity data for some styryl lactones are presented in the table below, illustrating the variation in activity across different compounds and cell lines.
| Compound | Activity | Cell Line(s) | IC50/MIC (µg/mL) | Source |
| This compound | Cytotoxicity | KB, BC1, NCI-H187, MCF-7 | 0.4 - 22.7 | nih.gov |
| This compound | Antiplasmodial | Plasmodium falciparum | 2.6 | nih.gov |
| This compound | Antimycobacterial | Mycobacterium tuberculosis | 100 | nih.gov |
| This compound | Antibacterial | Staphylococcus aureus, Enterobacter aerogenes, Escherichia coli strains, Proteus mirabilis, Salmonella typhimurium, Shigella flexneri, Vibrio cholera | <0.16 - 0.6 (MIC) | chem960.com |
| Goniothalamin (B1671989) | Cytotoxicity | Various cancer cell lines | - | |
| 9-deoxygoniopypyrone analogue (allyl group) | Cytotoxicity (decreased but increased selectivity) | Mouse breast cancer cell lines (Ep-H4-EV, 67NR, 66cl4, 4T1) | - | nih.gov |
| Nostoclide analogues | Cytotoxicity (moderate) | HL-60, HCT-8, SF295, MDA-MB-435 | - | nih.gov |
Note: IC50 values represent the concentration required for 50% inhibition of cell growth or activity. MIC values represent the minimum inhibitory concentration.
Mechanistic Insights from Structural Modifications
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogues affect their biological activities and underlying mechanisms uni.luchem960.comnih.govnih.gov. These studies aim to identify the specific functional groups and stereochemical features responsible for observed bioactivity.
Research on styryl lactones, including this compound derivatives, has revealed several key structural elements influencing their cytotoxic activity. The presence of the α,β-unsaturated lactone ring is considered essential uni.lu. The configuration at the C6 position of the lactone ring is also critical, with changes from the R to the S configuration potentially increasing cytotoxic activity uni.lu. The hydroxyl group at C5 and the aromatic ring at C8 are other important features contributing to the activity profile uni.lu.
The mechanism of action for many cytotoxic styryl lactones, including goniothalamin (a related compound), often involves the induction of apoptosis in cancer cells . SAR studies help to elucidate how structural features influence the ability of these compounds to trigger apoptotic pathways. While specific detailed mechanistic insights directly linking structural modifications of this compound to its precise molecular targets are still being explored, the SAR data provides valuable guidance for the rational design of more potent and selective analogues with desired biological activities. Studies on related styryl lactones like altholactone also suggest that unsaturation at specific positions and the presence of certain functional groups can impact mechanisms related to mitochondrial function and apoptosis nih.gov.
Advanced Spectroscopic and Analytical Methodologies for Goniotriol Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a fundamental tool for the structural elucidation of goniotriol, providing detailed information about the arrangement of atoms and their connectivity. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial in this process.
¹H NMR spectroscopy provides insights into the different types of protons in the molecule, their chemical environments, and their coupling interactions. Analysis of chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values) allows for the assignment of specific protons to different parts of the this compound structure, including the styryl moiety and the dihydropyranone ring. upsi.edu.myarkat-usa.org For instance, aromatic protons typically resonate in the δ 7-8 ppm range, while protons on carbons bearing oxygen atoms appear further downfield compared to those on saturated carbons. upsi.edu.my
¹³C NMR spectroscopy complements ¹H NMR by revealing the different types of carbon atoms present in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization state and electronic environment of each carbon. upsi.edu.myarkat-usa.org The presence of signals around δ 160-170 ppm corresponds to the carbonyl carbon of the lactone ring, while signals in the δ 60-80 ppm range are characteristic of carbons bearing hydroxyl groups. thescipub.com Olefinic carbons of the α,β-unsaturated lactone also show characteristic signals. upsi.edu.my
Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity and confirming assignments made from 1D NMR data. arkat-usa.orgresearchgate.net COSY experiments reveal correlations between coupled protons, helping to trace proton networks within the molecule. arkat-usa.orgresearchgate.net HSQC experiments correlate protons with the carbons to which they are directly attached, aiding in the assignment of carbon signals. arkat-usa.org HMBC experiments show correlations between protons and carbons that are two or three bonds away, providing crucial information about the carbon skeleton and the positions of functional groups. thescipub.com These 2D NMR data collectively enable the unambiguous assignment of all proton and carbon signals and the confirmation of the proposed structure of this compound. arkat-usa.orgresearchgate.net
Mass Spectrometry (MS) Techniques in Purity and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain information about its fragmentation pattern, which can aid in structural confirmation and assessment of purity. researchgate.netunimas.my
Techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be employed. griffith.edu.au The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum provides the exact molecular weight of this compound, which is 250.08412354 Da, corresponding to the molecular formula C₁₃H₁₄O₅. nih.gov Fragmentation of the molecule in the mass spectrometer produces a unique pattern of fragment ions, which can be matched with known fragmentation pathways for similar compounds or used to deduce structural features. researchgate.netunimas.my For example, characteristic fragment ions related to the loss of water molecules or parts of the styryl or lactone moieties can be observed. thescipub.com
GC-MS (Gas Chromatography-Mass Spectrometry) is particularly useful for analyzing the purity of a this compound sample, separating components based on their volatility before detection by the mass spectrometer. nih.govresearchgate.netresearchgate.net This allows for the identification of impurities based on their mass spectra and retention times. researchgate.net
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute and relative configurations of chiral centers. nih.gov For this compound, X-ray crystallographic analysis of single crystals has been used to unequivocally establish its relative stereochemistry. nih.govresearchgate.net
The technique involves diffracting X-rays through a single crystal of this compound and analyzing the resulting diffraction pattern. This pattern is then used to computationally reconstruct the electron density map of the molecule, revealing the precise positions of each atom in three dimensions. nih.gov This provides unambiguous information about bond lengths, bond angles, and torsional angles, confirming the structural connectivity determined by NMR. Crucially, for chiral molecules like this compound, X-ray crystallography can determine the relative orientation of substituents around stereogenic centers. nih.govresearchgate.net In some cases, particularly with the inclusion of a heavy atom or using anomalous dispersion, X-ray crystallography can also determine the absolute configuration. nih.gov The relative stereochemistry of this compound has been determined by X-ray crystallography as 6R-(7R,8R-dihydro-7,8-dihydroxystyryl)-5S,6R-dihydro-5-hydroxy-2-pyrone. nih.gov
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of this compound from natural sources or synthetic mixtures. upsi.edu.myinformaticsjournals.co.innih.gov
Column chromatography (CC) and preparative Thin Layer Chromatography (TLC) are often used for the initial separation and purification of this compound from crude plant extracts. informaticsjournals.co.innih.govum.edu.my These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a widely used and more advanced chromatographic method for both purity analysis and quantitative determination of this compound. upsi.edu.mygriffith.edu.aunih.gov HPLC offers high resolution and sensitivity, allowing for the separation of this compound from closely related compounds and impurities. upsi.edu.mynih.gov Different stationary phases (e.g., C18) and mobile phase systems (e.g., mixtures of water and acetonitrile (B52724) or methanol, often with acidic modifiers like trifluoroacetic acid) can be employed to optimize separation. griffith.edu.aucore.ac.uk Detection is typically achieved using UV-Vis detectors, as this compound contains a chromophore (the styryl moiety and the α,β-unsaturated lactone) that absorbs UV light. unimas.mynih.gov
Analytical HPLC is used to assess the purity of isolated this compound samples by determining the percentage of the total peak area corresponding to this compound. nih.gov Preparative HPLC can be used to purify larger quantities of the compound. upsi.edu.my Quantitative analysis of this compound in plant extracts or formulations can be performed using HPLC by comparing the peak area or height of this compound in the sample to a calibration curve prepared using known concentrations of a this compound standard. nih.gov Recycling HPLC is a specialized technique that allows for repeated passage of the sample through the column, enhancing separation efficiency for complex mixtures or compounds with very similar retention times. upsi.edu.my
Preclinical and Translational Research Perspectives
In Vitro Cellular Models for Efficacy Studies
In vitro cellular models are fundamental tools in preclinical research to evaluate the potential efficacy of compounds like Goniotriol and to investigate their mechanisms of action at the cellular level. These models allow for controlled experiments to assess effects on cell viability, proliferation, apoptosis, and other cellular processes relevant to various diseases.
Research has explored the effects of this compound and related styryl lactones in various cell lines. For instance, this compound has been identified as having antibacterial activity in vitro, being effective against certain bacterial strains with minimum inhibitory concentration (MIC) values ranging from <0.16 to 0.6 mg/mL and minimum bactericidal concentration (MBC) values from 0.3 to >5 mg/mL. researchgate.net This antibacterial activity of this compound has been reported for the first time in some studies. researchgate.net
Studies on the cytotoxic activity of styryl lactones, including this compound, have been conducted using various cancer cell lines. For example, this compound has shown cytotoxic activity against cell lines such as P388 (murine lymphocytic leukemia), WEHI164, THP-1, MOLT4, A-549, MCF-7 (breast cancer), and HT-29 (colon cancer) with varying IC50 values.
Interactive Table 1: In Vitro Cytotoxic Activity of this compound
| Cell Line | IC50 (µg/ml) | Source Organism |
| P388 (murine leukemia) | 9.2 | Goniothalamus giganteus |
| WEHI164 | 164 | Goniothalamus giganteus |
| THP-1 | 30 | Goniothalamus giganteus |
| MOLT4 | 8.1 | Goniothalamus giganteus |
| A-549 | > 10 | Goniothalamus giganteus |
| MCF-7 (breast cancer) | 5.9 | Goniothalamus giganteus |
| HT-29 (colon cancer) | 10 | Goniothalamus giganteus |
Advanced 3D cell models are increasingly being used in drug discovery to better mimic the in vivo environment compared to traditional 2D cultures, potentially leading to more translatable preclinical results. inventia.life While specific studies detailing this compound's evaluation in 3D cell models were not prominently found in the search results, the general trend in preclinical research is moving towards more complex and physiologically relevant in vitro systems to enhance the predictability of drug efficacy and toxicity. inventia.life
Cellular toxicity models, such as human spermatozoa-based models, are also being developed to understand the mechanisms of action of various substances, including natural compounds. diva-portal.org These models can assess cell viability, vitality, and physiological state, offering insights into how compounds interfere with cellular functions. diva-portal.org
Non-Human In Vivo Model Systems for Efficacy Evaluation (e.g., animal models)
Non-human in vivo model systems, particularly animal models, are crucial for evaluating the efficacy of potential therapeutic compounds in a complex biological system before human trials. These models can provide information on the compound's effects on disease progression, target engagement, and potential side effects.
While extensive in vivo studies specifically focused on this compound were not detailed in the provided search results, research on related styryl lactones, such as Goniothalamin (B1671989) (GTN), has been conducted in animal models. For example, GTN has demonstrated potential against cancers in both in vitro cell culture and a limited number of in vivo animal models. nih.gov These studies highlight the importance of in vivo models to determine pharmacological and toxicological data and assess antitumor effects. nih.gov
Various animal models are utilized in biomedical research, including mice, rats, guinea pigs, hamsters, gerbils, and rabbits. criver.com Rodents, particularly mice, are the predominant species used in research. mdpi.com These models are employed across various therapeutic areas, including oncology and infectious diseases. criver.commdpi.com
Research on other natural products from Goniothalamus species has sometimes involved in vivo studies. For instance, a combination of Goniothalamin and chloroquine (B1663885) was shown to improve parasitemia reduction and prolong the survival of treated mice in an antimalarial study. ikm.org.my This suggests that in vivo models are relevant for evaluating the efficacy of compounds from this genus.
More in vivo studies using various experimental animal models are needed to fully understand the pharmacological and toxicological profiles and the antitumour effects of compounds like this compound. nih.gov The selection of an appropriate animal model is critical for research success and depends on the specific disease or condition being studied. criver.comnih.gov
Molecular Docking and Computational Chemistry for Target Identification and Binding Affinity Prediction
Molecular docking and computational chemistry play a significant role in preclinical research by providing in silico methods to predict the potential biological targets of a compound and estimate the strength of its binding interaction (binding affinity). These approaches can help prioritize compounds for further experimental testing and provide insights into the molecular mechanisms of action.
Molecular docking studies have been performed with this compound to investigate its potential interactions with various protein targets. For example, in a study evaluating compounds against Plasmepsin II, an essential digestive component in the Plasmodium parasite, this compound was found to dock in the binding pocket of the protein. ikm.org.my Molecular docking analysis indicated that this compound formed conventional hydrogen bonds with the catalytic dyad residues Asp34 and Asp214 within the active site of Plasmepsin II. ikm.org.myikm.org.my
Computational methods, including molecular docking, are extensively used in identifying new protein targets, assessing druggability, pharmacophore mapping, virtual screening, bioactivity prediction, and predicting binding affinities. rsc.org These approaches leverage the increasing availability of structural information of biomacromolecules and their complexes. rsc.org
In another virtual screening study targeting DevR, a protein in Mycobacterium tuberculosis, this compound showed a favorable docking score (G-score of -7.426). bioinfopublication.orgbioinfopublication.org The study indicated that compounds with more hydrogen bond interactions with the receptor tend to have higher binding affinity. bioinfopublication.org
Molecular docking programs like AutoDock Vina and AutoDock Tools are commonly used for these studies. fortunepublish.com These tools explore the conformational space of the ligand to find the best fit within the receptor's active site and calculate binding energies. ikm.org.myfortunepublish.com
Computational methods are also employed for predicting protein-ligand binding affinity, which quantifies the binding strength. arxiv.orgchemrxiv.orgresearchgate.net Advances in computational biology, including deep learning models, are being explored to improve the accuracy and reliability of these predictions. chemrxiv.orgresearchgate.netnih.gov These methods can help prioritize potential drug candidates and provide crucial insights for drug discovery and design. arxiv.orgresearchgate.net
Computational target identification can be approached through various methods, including computational inference, and is an important step in understanding the mechanism of action of small molecules. researchgate.netnih.gov
Interactive Table 2: Molecular Docking Results for this compound
| Target Protein | Organism | Binding Energy/Score (kcal/mol or G-score) | Key Interactions | Source |
| Plasmepsin II | Plasmodium parasite | -5.65 to -7.20 (within a range of compounds including this compound) | Conventional hydrogen bonds with Asp34 and Asp214 | ikm.org.myikm.org.my |
| DevR | Mycobacterium tuberculosis | -7.426 (G-score) | Hydrogen bond interactions | bioinfopublication.orgbioinfopublication.org |
| Adenosine 2A Receptor (A2AR) | Human | Evaluated (Binding affinity assessed) | Binding to A2AR | fortunepublish.com |
Future Research Directions and Translational Outlook
Elucidation of Unexplored Molecular Mechanisms
While styryl lactones, including Goniotriol, are understood to induce apoptosis in cancer cells, the precise molecular mechanisms are not fully elucidated. researchgate.netnih.gov Future research should focus on identifying the specific pathways and cellular targets involved in this compound-induced cell death. This could involve detailed studies on protein interactions, signaling cascades, and genetic or epigenetic modifications influenced by this compound. Understanding these intricate mechanisms is crucial for defining its therapeutic potential and identifying potential biomarkers for predicting response. Research into other styryl lactones from Goniothalamus has explored possible involvement of protein kinases, Bax, and TRAIL receptors in cytotoxic effects, suggesting potential areas for investigating this compound's mechanisms. researchgate.net
Development of New Synthetic Strategies for Scalable Production
The isolation of this compound from natural sources can be challenging and may not yield sufficient quantities for extensive research or potential therapeutic use. The development of efficient and scalable synthetic strategies is a critical future direction. scispace.com While some total synthesis routes for this compound have been reported, often involving complex steps and potentially expensive reagents, the focus should shift towards developing more practical, cost-effective, and environmentally friendly methods suitable for large-scale production. scispace.comresearchgate.netmdpi.com This could involve exploring novel synthetic methodologies, optimizing existing routes, or utilizing biomimetic approaches that mimic natural biosynthetic pathways. engineering.org.cn
Identification of Novel Biological Targets
Beyond its known cytotoxic effects on cancer cells, this compound may possess activity against other biological targets. researchgate.netnih.gov Future research should aim to identify novel protein or cellular targets that interact with this compound. This could involve high-throughput screening assays, proteomic studies, and in silico approaches to predict potential binding partners. Identifying new targets could reveal novel therapeutic applications for this compound in areas beyond cancer, such as antibacterial or antiplasmodial activities, which have been observed for other compounds from Goniothalamus species. researchgate.netnih.govikm.org.my For instance, research on related compounds has explored α-tubulin as a potential target. researchgate.netcolab.ws
Exploration of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of this compound in combination with other bioactive compounds, including conventional chemotherapeutic agents or other natural products, represents a promising research avenue. remedypublications.combiorxiv.orgnih.govmedrxiv.orgmdpi.com Combinatorial approaches could potentially enhance efficacy, reduce required dosages of individual compounds, and minimize the development of resistance. mdpi.com Future studies should evaluate various combinations in relevant in vitro and in vivo models to identify synergistic interactions and understand the underlying mechanisms of such combined effects. biorxiv.orgnih.gov
Q & A
Q. How can contradictions in reported cytotoxic mechanisms of this compound be resolved?
- Methodological Answer : Conduct comparative studies using identical cell lines, culture conditions, and assay protocols. Employ omics approaches (transcriptomics/proteomics) to identify target pathways. Validate findings with siRNA knockdown or inhibitor assays. Address discrepancies by testing purity (HPLC-MS) and stability (e.g., light/temperature effects) .
Q. What experimental designs are recommended to assess this compound’s synergistic effects with conventional chemotherapeutics?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio mixtures (e.g., 1:1, 1:2) across multiple doses. Include isobolograms to distinguish synergism (CI < 1) from antagonism. Validate with mechanistic studies (e.g., caspase activation, cell cycle arrest) .
Q. What strategies mitigate challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates. Optimize reaction conditions (catalysts, solvents) using design of experiments (DoE). Characterize analogs via LC-MS and NMR, and compare bioactivity against parent compound. Prioritize derivatives with improved solubility (logP < 5) .
Q. How should researchers validate the in vivo bioavailability of this compound in preclinical models?
- Methodological Answer : Use pharmacokinetic (PK) studies in rodents: administer this compound orally/IV, collect plasma samples at intervals, and quantify via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂. Assess tissue distribution and metabolite formation. Include a negative control (vehicle) and positive control (e.g., paclitaxel) .
Q. What statistical approaches are critical for analyzing dose-response heterogeneity in this compound studies?
Q. How can computational methods enhance understanding of this compound’s molecular targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against predicted targets (e.g., tubulin, topoisomerases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic data (STRING database) to identify pathway enrichment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
